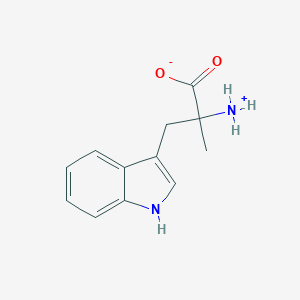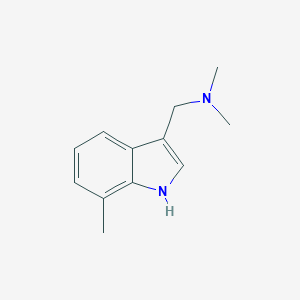
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine" typically involves multistep chemical reactions. For example, compounds with intricate structures like 1,3-Dithiolane and 1H-1,2,3-triazol-4-yl derivatives are synthesized through condensation reactions, cycloaddition reactions, or using specific catalysts in various solvents to achieve high yields and desired structures (Zhai Zhi-we, 2014); (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For instance, novel compounds have been structurally confirmed and analyzed, providing detailed insights into their molecular configuration and the spatial arrangement of atoms within the molecule (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of complex structures, demonstrating a wide range of chemical reactivity. The study of such reactions, including surface-catalyzed processes and [1,3]-dipolar cycloaddition, offers insights into the mechanisms and dynamics of chemical transformations (L. Mascavage, P. Sonnet, & D. R. Dalton, 2006).
Physical Properties Analysis
Investigations into the physical properties of related compounds include studies on melting points, solubility, and crystalline structure, which are crucial for understanding the compound's behavior under different conditions and its potential applications in various fields (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and the effects of substitutions on the molecular framework, are essential for determining the compound's suitability for specific applications. For example, the introduction of halogens into drug candidates, as illustrated in marine-inspired compounds, showcases the role of chemical modifications in enhancing the activity and specificity of molecules (M. Ibrahim et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
Pharmacology : DMT acts as a potent agonist at specific serotonin receptors in the brain, particularly the 5-HT2A receptor. This makes it a subject of interest in the study of neurological and psychological disorders.
-
Chemistry : DMT is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthesis of Organic Compounds : Indoles are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
-
Antiviral Research : Certain indole derivatives have shown significant protection against H1N1 virus-induced cytopathic effects .
-
Multicomponent Reactions : Indoles, including DMT, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This is particularly useful for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
-
Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
-
Biological Potential : Indole derivatives, including DMT, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Tubulin Polymerization Inhibitors : Certain compounds, like compound 7d, which is related to DMT, have shown potential as agents for the development of tubulin polymerization inhibitors .
-
Application in Multicomponent Reactions : Indoles, including DMT, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This is particularly useful for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
-
Rapid Synthesis of 1,2,3-Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
-
Synthesis of Functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones : A three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones has been described . The reaction involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid as catalyst .
-
Inhibition of Tubulin Polymerization : Certain compounds, like compound 7d, which is related to DMT, have shown potential as agents for the development of tubulin polymerization inhibitors .
Safety And Hazards
N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is classified under GHS07, with a signal word of "Warning" . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCVAFRQMGNEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160084 | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |
CAS RN |
13712-78-2 | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
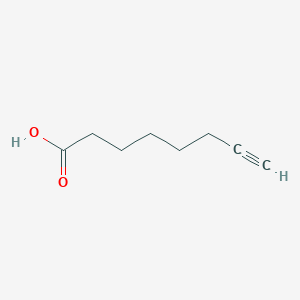
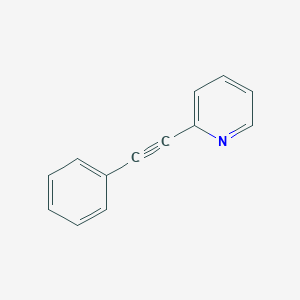
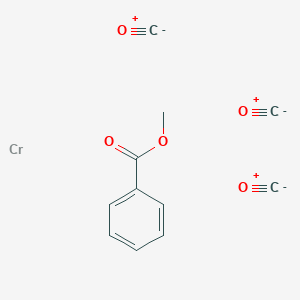
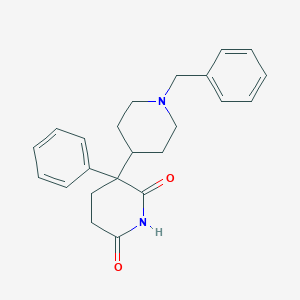

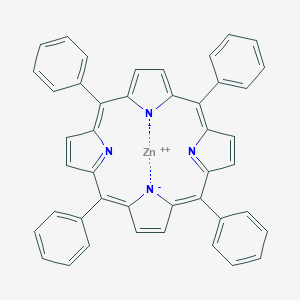
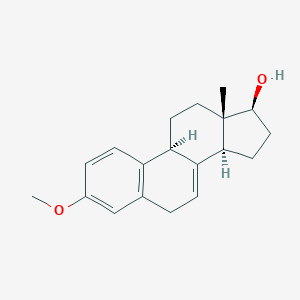
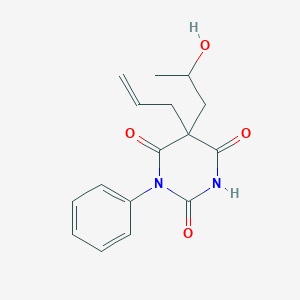
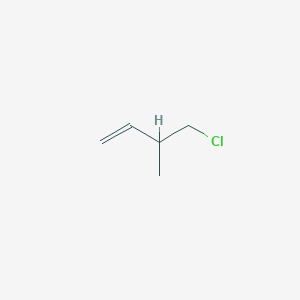

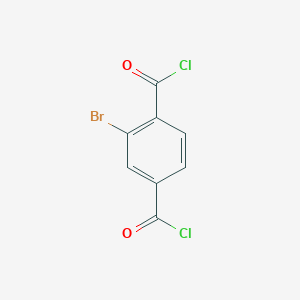
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
